2-Methyl-3-(6-methyl-2-pyridyl)-1-propene

Description

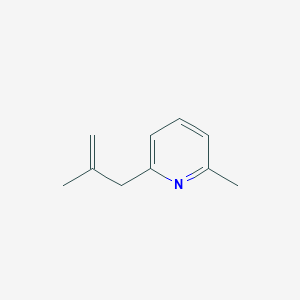

2-Methyl-3-(6-methyl-2-pyridyl)-1-propene (CAS: 951887-31-3) is a pyridine-derived organic compound with a molecular weight of 147.22 g/mol and a purity of 97.0% . Structurally, it features a propene backbone substituted with a methyl group at the 2-position and a 6-methyl-2-pyridyl group at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its pyridine moiety, which often imparts biological activity or serves as a ligand in coordination chemistry.

Properties

IUPAC Name |

2-methyl-6-(2-methylprop-2-enyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8(2)7-10-6-4-5-9(3)11-10/h4-6H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVKREKIXVVISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(6-methyl-2-pyridyl)-1-propene typically involves the alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. For instance, the reaction of 2-substituted (6-methyl-2-pyridyl)methyllithium with 1,2-epoxyoctane or 2-methyl-2,3-epoxynonane can yield the desired product . The reaction conditions often involve the use of n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) in tetrahydrofuran (THF) as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(6-methyl-2-pyridyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the propene chain or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-3-(6-methyl-2-pyridyl)-1-propene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving pyridine derivatives and their biological activities.

Medicine: Pyridine derivatives are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound can be used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(6-methyl-2-pyridyl)-1-propene involves its interaction with various molecular targets. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the propene chain can undergo electrophilic or nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

However, insights can be drawn from related compounds discussed in the literature:

Structural Analogues in Pyridine Derivatives

Thiol-Containing Compounds

While unrelated structurally, sulfur-containing compounds like 1-propanethiol (C3H7SH) and 1-butanethiol (C4H9SH) have been extensively analyzed for their phase equilibrium behavior with methane (CH4). Key findings include:

- Solubility Trends : Methane solubility in thiol-rich liquid phases increases with pressure (up to 9 MPa) and temperature (303–368 K).

- Volatility : 1-Propanethiol exhibits higher vapor-phase content than 1-butanethiol under identical conditions due to its lower molecular weight .

- Modeling : The Cubic-Plus-Association (CPA) equation of state predicts vapor-liquid equilibrium (VLE) data for thiol-methane systems with deviations up to 20%, highlighting challenges in modeling polar interactions .

Table 1: Phase Behavior Comparison of Thiols and Methane

| Property | 1-Propanethiol (C3H7SH) | 1-Butanethiol (C4H9SH) |

|---|---|---|

| CH4 Solubility (303 K) | High | Moderate |

| Vapor Content (9 MPa) | ~12 mol% | ~8 mol% |

| CPA EoS Deviation | 10–20% | 10–20% |

Lack of Direct Comparators

No evidence directly compares 2-Methyl-3-(6-methyl-2-pyridyl)-1-propene with structurally similar pyridyl-propenes. Studies on pyridine derivatives in the evidence focus on pyrimidin-diones (e.g., compounds 4–9) , which differ significantly in functional groups and applications.

Biological Activity

2-Methyl-3-(6-methyl-2-pyridyl)-1-propene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Methyl-3-(6-methyl-2-pyridyl)-1-propene features a propene backbone with a methyl group and a pyridine ring, which may influence its interactions with biological targets. Its molecular formula is C₁₁H₁₃N, and it has a molecular weight of approximately 173.23 g/mol.

Mechanisms of Biological Activity

The biological activity of 2-Methyl-3-(6-methyl-2-pyridyl)-1-propene can be attributed to its ability to interact with various biomolecules:

- Reactivity : The double bond in the propene structure allows for nucleophilic and electrophilic reactions, facilitating interactions with proteins and enzymes.

- Binding Affinity : Studies suggest that methyl substitutions in similar compounds can enhance binding affinity to target proteins, potentially increasing biological efficacy .

Biological Activity Data

Research indicates that 2-Methyl-3-(6-methyl-2-pyridyl)-1-propene exhibits several biological activities, including antibacterial and antifungal properties. Below is a summary table of its biological activities based on available studies:

| Activity | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 20 µg/mL | |

| Antifungal | Candida albicans | 15 µg/mL | |

| Antioxidant | Various | IC50 = 50 µg/mL |

Study 1: Antibacterial Activity

A study investigated the antibacterial effects of 2-Methyl-3-(6-methyl-2-pyridyl)-1-propene against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus, with an MIC of 20 µg/mL. This suggests its potential as a therapeutic agent in treating bacterial infections.

Study 2: Antifungal Activity

Another study focused on the antifungal properties of the compound against Candida species. Results indicated an MIC of 15 µg/mL, highlighting its effectiveness in combating fungal infections. The mechanism was hypothesized to involve disruption of fungal cell membranes.

Research Findings

Recent research has explored the synthesis and application of similar compounds in drug development. For instance, derivatives with methyl substitutions have shown enhanced biological activity due to improved binding interactions with target proteins . The potential for developing new therapeutic agents from such compounds is significant, as they may offer novel mechanisms for treating resistant strains of bacteria and fungi.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.